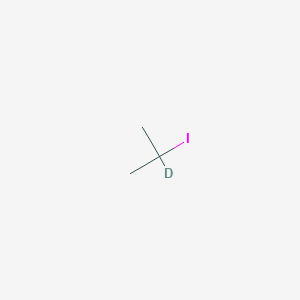

2-Iodopropane-2-D1

Description

Significance of Isotopic Labeling in Mechanistic Elucidation

The core principle behind isotopic labeling lies in the fact that isotopes of an element are chemically identical but have different masses. metwarebio.comnumberanalytics.com This allows them to be used as tracers without significantly altering the chemical nature of the reaction. ias.ac.in By strategically placing an isotopic label, such as deuterium (B1214612), on a specific atom in a reactant molecule, chemists can follow the fate of that atom in the products. numberanalytics.comias.ac.in This information is instrumental in distinguishing between different possible reaction pathways. ias.ac.in

For instance, in elimination reactions, isotopic labeling can help determine whether a reaction proceeds via an E1 or E2 mechanism. princeton.edu In an E2 reaction, the carbon-hydrogen bond at the β-position is broken in the rate-determining step. libretexts.orgiitk.ac.in Replacing this hydrogen with deuterium will result in a significant primary kinetic isotope effect (a kH/kD ratio greater than 1), indicating that this bond cleavage is crucial to the reaction rate. princeton.eduyoutube.com Conversely, in an E1 reaction, the C-H bond is broken after the rate-determining step, leading to a much smaller or non-existent primary KIE. princeton.edulibretexts.org

Overview of 2-Iodopropane-2-D1 within the Deuterated Alkyl Halide Class

This compound, also known as isopropyl-2-d iodide, belongs to the class of deuterated alkyl halides. Alkyl halides are organic compounds containing a halogen atom bonded to a saturated carbon atom. libretexts.org Deuterated alkyl halides are valuable reagents in organic synthesis and mechanistic studies. rsc.orgsci-hub.senih.gov They can be synthesized through various methods, including the reaction of deuterated alcohols with hydrogen halides or by dehalogenative deuteration of dihaloalkanes using a deuterium source like D₂O. sci-hub.sewikipedia.org

This compound is a specifically labeled isotopologue of 2-iodopropane (B156323), where the hydrogen atom at the second carbon position is replaced by a deuterium atom. This specific placement of the deuterium label makes it a powerful tool for investigating reactions involving the secondary carbon of the propane (B168953) chain.

Properties of 2-Iodopropane (non-deuterated analog):

| Property | Value |

| Molecular Formula | C₃H₇I |

| Molar Mass | 169.99 g/mol stenutz.eu |

| Boiling Point | 89 °C stenutz.eu |

| Melting Point | -90 °C stenutz.eu |

| Density | 1.703 g/mL stenutz.eu |

| Refractive Index | 1.499 stenutz.eu |

Research Trajectories and Academic Focus on this compound

Research involving this compound primarily focuses on its use in studying the mechanisms of elimination and substitution reactions. The strategic placement of the deuterium at the secondary carbon allows for the investigation of the kinetic isotope effect in reactions where this position is directly involved.

For example, in the dehydrohalogenation of 2-iodopropane, which is an elimination reaction, the use of this compound can help elucidate the nature of the transition state in the E2 pathway. maricopa.edu By comparing the rate of elimination of 2-iodopropane with that of this compound, researchers can quantify the primary kinetic isotope effect and gain a deeper understanding of the bond-breaking and bond-forming processes that occur in the rate-determining step. princeton.edu

Furthermore, studies on the solvolysis of this compound, a type of substitution reaction, can provide insights into the potential for competing E1 and SN1 reaction pathways. The magnitude of the secondary kinetic isotope effect can help distinguish between these mechanisms. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C3H7I |

|---|---|

Molecular Weight |

171 g/mol |

IUPAC Name |

2-deuterio-2-iodopropane |

InChI |

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i3D |

InChI Key |

FMKOJHQHASLBPH-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C(C)(C)I |

Canonical SMILES |

CC(C)I |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Investigations for Mechanistic Insights

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Analysis

Deuterium (²H) NMR spectroscopy is a definitive method for confirming the site and extent of deuteration in 2-Iodopropane-2-D1. Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. wikipedia.orgwikipedia.org As deuterium has a nuclear spin of 1, it is a quadrupolar nucleus, which results in broader resonance signals compared to the sharp singlets and multiplets observed in ¹H NMR. wikipedia.org

In the ²H NMR spectrum of this compound, a single resonance corresponding to the deuterium at the C2 position would be observed. The chemical shift of this deuteron (B1233211) is expected to be nearly identical to that of the corresponding proton in unlabeled 2-iodopropane (B156323), which resonates at approximately 4.2-4.3 ppm. However, the signal will be a broad singlet due to quadrupolar relaxation. The absence of signals at other positions confirms the site-specificity of the deuterium label. The integration of this signal allows for the quantitative determination of deuterium incorporation, a critical parameter for the accurate interpretation of kinetic isotope effect studies.

Table 1: Expected ²H NMR Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | ~4.2-4.3 ppm | Confirms deuterium is on the C2 carbon. |

| Multiplicity | Singlet (broad) | Characteristic of a quadrupolar nucleus like deuterium. |

| Integration | Proportional to D content | Quantifies the isotopic purity of the sample. |

This table is based on established principles of ²H NMR and data for analogous compounds, as direct experimental data for this compound is not widely published.

Mass Spectrometry for Isotopic Purity Verification and Reaction Pathway Tracing

Mass spectrometry (MS) serves a dual purpose in the study of this compound: it verifies the isotopic purity of the starting material and can be used to trace the fate of the deuterium label in reaction products. High-resolution mass spectrometry (HRMS) can precisely determine the molecular mass, confirming the incorporation of a single deuterium atom. physicsandmathstutor.com

The molecular ion (M⁺) peak for unlabeled 2-iodopropane (C₃H₇I) appears at an m/z (mass-to-charge ratio) of approximately 170. For this compound (C₃H₆DI), the molecular ion peak will be shifted to m/z 171. The relative intensities of the M⁺ and M+1 peaks provide a direct measure of the isotopic enrichment.

The fragmentation pattern also provides valuable information. A prominent fragment in the mass spectrum of 2-iodopropane is the isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43, resulting from the cleavage of the weak C-I bond. For this compound, this fragmentation would yield a [CD(CH₃)₂]⁺ ion at m/z 44. The observation and relative abundance of this m/z 44 peak further confirm the location of the deuterium label and the compound's integrity. In mechanistic studies, analyzing the mass spectra of reaction products can reveal whether the deuterium atom is retained or lost, providing critical evidence for proposed reaction pathways, such as distinguishing between E2 and E1 elimination mechanisms. princeton.edu

Table 2: Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Expected m/z | Significance |

| Molecular Ion | [C₃H₆DI]⁺ | 171 | Confirms molecular weight and isotopic incorporation. |

| Isopropyl Cation | [CD(CH₃)₂]⁺ | 44 | Confirms site of deuteration and C-I bond cleavage. |

| Propene Fragment | [C₃H₅D]⁺ | 43 | Possible fragment from elimination within the mass spectrometer. |

This table is predictive, based on known fragmentation patterns of haloalkanes. savemyexams.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Transition State Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com The substitution of a hydrogen atom with a heavier deuterium atom significantly alters the frequency of the C-D bond vibrations compared to the C-H bond, a phenomenon rooted in the principles of the harmonic oscillator model where frequency is inversely proportional to the reduced mass of the vibrating atoms. princeton.edu

For this compound, the most notable change in its vibrational spectrum compared to its unlabeled counterpart will be the appearance of a C-D stretching vibration at a significantly lower frequency. The C-H stretching vibration of the methine group in 2-iodopropane occurs around 2950-2970 cm⁻¹. The corresponding C-D stretch in this compound is predicted to appear in the range of 2100-2200 cm⁻¹. This distinct, well-separated peak serves as a clear spectroscopic marker for the deuterium label.

Furthermore, the C-D bending vibrations will also be shifted to lower frequencies compared to the C-H bends. These shifts, while more complex to analyze, can provide subtle information about the molecule's conformation and its interactions. In advanced mechanistic studies, computational chemistry combined with vibrational spectroscopy can be used to model the transition state structures of reactions. researchgate.net The vibrational frequencies calculated for proposed transition states involving this compound can be compared with experimental data, offering insights into the degree of bond breaking and bond formation at the transition state, which is the heart of understanding kinetic isotope effects. nih.govill.eu

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for 2-Iodopropane vs. This compound

| Vibrational Mode | 2-Iodopropane (C-H) | This compound (C-D) | Significance |

| Methine Stretch | ~2960 | ~2150 (Predicted) | Primary indicator of deuteration at C2. |

| Methine Bend | ~1340 | Lower than 1340 (Predicted) | Provides conformational and structural information. |

Predicted values are based on the theoretical mass-related frequency shift from known C-H vibrational frequencies.

Mechanistic Elucidation Using 2 Iodopropane 2 D1: Kinetic Isotope Effects

Theoretical Frameworks of Kinetic Isotope Effects in Deuterated Systems

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energies of bonds involving different isotopes. princeton.edustackexchange.com A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in ground-state energies can lead to different activation energies for bond cleavage, resulting in different reaction rates. princeton.edustackexchange.com

Primary Deuterium (B1214612) Kinetic Isotope Effects: Bond Scission Processes

A primary deuterium kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the PKIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For a C-H bond cleavage, a normal PKIE (kH/kD > 1) is typically observed, with values often ranging from 2 to 8. libretexts.orglibretexts.org This is because the difference in zero-point energy between the C-H and C-D bonds is lost in the transition state where the bond is breaking, leading to a lower activation energy for the C-H bond cleavage. princeton.edu

In the context of 2-Iodopropane-2-D1, a significant primary kinetic isotope effect would be expected in reactions where the C-D bond at the α-carbon is cleaved in the rate-determining step. For example, in certain elimination reactions, the removal of the α-deuteron would be the slow step, leading to a substantial kH/kD ratio. The observation of such an effect provides strong evidence for the involvement of that specific bond in the rate-limiting process. libretexts.org

Secondary Deuterium Kinetic Isotope Effects: Steric and Hyperconjugative Contributions

Secondary deuterium kinetic isotope effects (SKIEs) arise when the isotopically substituted bond is not directly broken or formed in the rate-determining step. princeton.eduepfl.ch These effects are generally smaller than PKIEs but provide crucial information about changes in hybridization and electronic environment at the reaction center during the transition state. princeton.eduepfl.ch SKIEs can be further classified based on the position of the isotope relative to the reaction center (α, β, etc.).

For this compound, the deuterium is at the α-position. An α-secondary KIE is primarily influenced by changes in the vibrational frequencies of the C-D bond as the hybridization of the α-carbon changes. princeton.edu For instance, during an SN1 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. wikipedia.orgepfl.ch This change leads to a weakening of the out-of-plane bending vibrations, resulting in a normal α-SKIE (kH/kD > 1), typically in the range of 1.1 to 1.25. wikipedia.orgprinceton.edu

Hyperconjugation, the interaction of the electrons in a sigma bond (like a C-H or C-D bond) with an adjacent empty or partially filled p-orbital, can also contribute to secondary isotope effects. libretexts.orgprinceton.eduprinceton.edubrahmanandcollege.org.in In the formation of a carbocation, hyperconjugative stabilization from adjacent C-H bonds is significant. uleth.cayoutube.com Since a C-D bond is stronger and less polarizable than a C-H bond, it is less effective at hyperconjugation. princeton.edu This difference in hyperconjugative ability between C-H and C-D bonds can lead to a normal secondary KIE. princeton.edu Steric effects, while also a factor in reaction rates, are generally considered to be less dominant than hyperconjugation in explaining the stability of substituted alkenes and carbocations. stackexchange.comnih.gov

Studies on Nucleophilic Substitution (SN1) Reactions Involving this compound

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. masterorganicchemistry.commnstate.edu The stability of this carbocation is a key factor in determining the reaction rate. quora.com

Probing Carbocation Stability in SN1 Pathways with Deuterium Labeling

The use of this compound allows for the direct probing of the transition state leading to the formation of the isopropyl carbocation. In an SN1 reaction, the rate-determining step is the heterolytic cleavage of the carbon-iodine bond to form the carbocation. uleth.caquora.com The hybridization of the α-carbon changes from sp3 to sp2 in this step. wikipedia.org

The α-deuterium in this compound will exhibit a secondary kinetic isotope effect. As the C-I bond breaks and the carbocation forms, the C-D bond experiences a change in its vibrational environment. The transition state leading to the planar sp2-hybridized carbocation involves a loosening of the out-of-plane bending vibrations of the C-D bond. princeton.edu This leads to a normal α-secondary KIE, with expected values of kH/kD around 1.15 per deuterium atom. The observation of a significant normal α-SKIE in the solvolysis of this compound would provide strong evidence for an SN1 mechanism and the development of significant positive charge at the α-carbon in the transition state.

| Reactant | Reaction Type | Observed kH/kD | Implication |

| This compound | SN1 Solvolysis | ~1.15 | Supports SN1 mechanism with carbocation formation. |

| Substrates with β-deuterium | SN1 Solvolysis | >1 | Indicates hyperconjugative stabilization of the carbocation. |

Solvent Deuterium Isotope Effects in Solvolysis Mechanisms

When a reaction is carried out in a deuterated solvent, such as D2O or CH3OD, a solvent isotope effect can be observed. nih.govchem-station.com This effect can provide insights into the role of the solvent in the reaction mechanism, particularly in solvolysis reactions where the solvent acts as the nucleophile. uleth.cachem-station.com

In the solvolysis of this compound, changing the solvent from H2O to D2O can affect the rate. If the solvent is involved in the rate-determining step, either as a nucleophile or as a proton transfer agent, a significant solvent KIE is expected. nih.govchem-station.com For an SN1 reaction, the solvent assists in stabilizing the developing carbocation and the departing leaving group through hydrogen bonding. The difference in the strength of hydrogen bonds formed by H2O versus D2O can lead to a solvent isotope effect. nih.gov Typically, for SN1 reactions, a small normal or inverse solvent KIE is observed, depending on the specific interactions in the transition state. nih.goviupac.org The interpretation of solvent isotope effects can be complex, as they often reflect a combination of primary and secondary effects. nih.gov

Investigations into Elimination (E2) Reactions of this compound

Elimination reactions often compete with nucleophilic substitution. The E2 mechanism is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group departs from the α-carbon, forming a double bond. dalalinstitute.comlibretexts.orgmasterorganicchemistry.com

The study of the E2 reaction of this compound provides a clear distinction from the SN1 pathway. In an E2 reaction, the C-H (or C-D) bond at the β-position is broken in the rate-determining step. libretexts.orgyoutube.com Therefore, if the deuterium were on a β-carbon, a large primary KIE would be expected. However, with the deuterium on the α-carbon in this compound, the C-D bond is not broken during an E2 reaction. Instead, a β-hydrogen is removed.

Consequently, a negligible or very small secondary kinetic isotope effect would be anticipated for the E2 reaction of this compound. The hybridization of the α-carbon changes from sp3 to sp2, which would suggest a small normal α-SKIE. However, the dominant kinetic feature of an E2 reaction is the primary KIE associated with β-hydrogen abstraction. For instance, the reaction of 2-bromopropane (B125204) with sodium ethoxide is reported to be 6.7 times faster than its deuterated counterpart where the β-hydrogens are replaced with deuterium, providing strong evidence for the E2 mechanism. libretexts.org In the case of this compound undergoing an E2 reaction, the rate would be very similar to that of the non-deuterated 2-iodopropane (B156323), as the α-deuterium is not directly involved in the rate-determining step. This lack of a significant KIE for the α-deuterated compound in an elimination reaction helps to distinguish it from the SN1 pathway, where a noticeable α-SKIE is expected.

| Reaction Type | Isotope Position | Expected kH/kD | Mechanistic Implication |

| E2 | β-Deuterium | Large (>2) | C-H bond breaking is rate-determining. libretexts.org |

| E2 | α-Deuterium (this compound) | Close to 1 | α-C-H bond is not broken in the rate-determining step. |

The stereochemistry of E2 reactions is also a critical aspect, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.com While not directly probed by the α-deuterium in this compound, this stereochemical requirement is a hallmark of the E2 mechanism.

Transition State Analysis in Deuterium-Containing Elimination Reactions

In the context of E2 (bimolecular elimination) reactions, the KIE is a cornerstone for characterizing the transition state. The E2 mechanism is a concerted, single-step process where a base removes a proton, and a leaving group departs simultaneously to form a double bond. libretexts.orgpressbooks.pub The observation of a significant KIE provides strong evidence for this concerted mechanism. libretexts.orglibretexts.org For instance, the reaction of 2-bromopropane with sodium ethoxide is reported to be 6.7 times faster than that of its deuterated analog, confirming that the C-H bond is broken in the rate-determining step. libretexts.orglibretexts.org

The geometry of the transition state is also crucial. For optimal orbital overlap as the two carbon atoms rehybridize from sp³ to sp², the hydrogen and the leaving group must be in the same plane, a configuration known as periplanar. libretexts.orgpressbooks.pub The anti-periplanar arrangement, where the hydrogen and leaving group are on opposite sides of the molecule, is generally preferred due to its lower energy staggered conformation. libretexts.orgchemistrysteps.com Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the optimized structures of the starting material and the transition state in E2 reactions, further elucidating the energetics and structural details of the pathway. researchgate.net

Influence of Deuterium on Regioselectivity and Stereoselectivity in E2 Processes

The presence of deuterium can influence both the regioselectivity (where the double bond forms) and stereoselectivity (the stereochemistry of the product) of E2 reactions. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. libretexts.orgmsu.edu However, the slower cleavage of a C-D bond compared to a C-H bond can alter the product distribution. This "deuterium isotope effect" can be exploited to favor the formation of a less substituted alkene if the alternative involves breaking a C-D bond. osti.gov

Stereoselectivity in E2 reactions is dictated by the required anti-periplanar geometry of the transition state. chemistrysteps.commsu.edu This requirement means that the stereochemistry of the starting material can determine the stereochemistry of the resulting alkene. fiveable.me For a reaction to be stereospecific, there must be only one possible conformation that allows for the anti-periplanar arrangement of the hydrogen and the leaving group. chemistrysteps.com If there are multiple β-hydrogens that can align anti-periplanar to the leaving group, the reaction is stereoselective, favoring the formation of the more stable alkene isomer (typically the E, or trans, isomer). chemistrysteps.com The introduction of deuterium can be used to probe these stereochemical pathways and provide further insight into the transition state geometry.

Mechanistic Studies in Radical Reactions Involving this compound

Radical reactions, which involve species with unpaired electrons, proceed through a distinct three-step mechanism: initiation, propagation, and termination. numberanalytics.com The use of isotopically labeled compounds like this compound can be instrumental in understanding the mechanisms of these complex reactions.

Halogen Atom Transfer Processes in Photocatalytic Systems

Photocatalysis often involves the generation of radical intermediates through processes like halogen atom transfer (XAT). nih.gov In these systems, a photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process. acs.orgresearchgate.net For example, an excited photocatalyst can reduce an alkyl iodide, like 2-iodopropane, to generate an alkyl radical. acs.org The kinetics and mechanisms of charge transfer processes are critical to the efficiency of these photocatalytic systems. researchgate.net Mechanistic studies may involve techniques like fluorescence quenching to demonstrate the interaction between the excited photocatalyst and the substrate. acs.org The formation of the key alkyl radical intermediate can be confirmed by trapping it with agents like TEMPO. acs.org

Organometallic Intermediate Formation in Deuterodehalogenation

Deuterodehalogenation reactions, where a halogen is replaced by deuterium, can proceed through the formation of organometallic intermediates. For instance, palladium-catalyzed reactions are used for the deuterodechlorination of aryl halides. acs.org While specific studies on the deuterodehalogenation of this compound involving organometallic intermediates are not detailed in the provided context, the principles of such reactions are well-established. These reactions often involve oxidative addition of the alkyl halide to a low-valent metal center, followed by a reductive step that incorporates deuterium from a deuterium source. The study of such reactions helps in understanding the fundamental steps of organometallic catalysis.

Applications of 2 Iodopropane 2 D1 in Advanced Organic Synthesis and Methodology Development

Utilization as a Deuterated Alkylating Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

2-Iodopropane-2-D1 is a valuable deuterated alkylating reagent for introducing an isotopically labeled isopropyl group. The carbon-iodine bond is relatively weak and polarized, making the tertiary carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. thesciencehive.co.uk

In C-C bond formation, this compound can react with a variety of carbon-based nucleophiles. organic-chemistry.orgwikipedia.org For instance, in transition-metal-catalyzed cross-coupling reactions, organometallic reagents can effectively couple with this compound to form a new C-C bond. Another common strategy is the reaction with enolates or carbanions, which act as nucleophiles to displace the iodide and form a new bond, thereby extending the carbon skeleton of a molecule. thesciencehive.co.ukyoutube.com The presence of the deuterium (B1214612) atom at the reactive center generally has a minimal electronic effect on the reaction rate but provides a unique spectroscopic handle for product analysis and mechanistic investigation. A photocatalytic hydroalkylation of aryl-alkenes with 2-iodopropane (B156323) has been developed, which proceeds via a radical C-C bond formation. acs.org

Table 1: Examples of Bond Formations Using this compound

| Reaction Type | Nucleophile | Product Type | Significance |

|---|---|---|---|

| Carbon-Carbon | Organocuprates | Deuterated alkane | Creation of complex carbon skeletons with isotopic labels. |

| Carbon-Carbon | Enolates | Deuterated ketone/ester | Introduction of a labeled isopropyl group alpha to a carbonyl. |

| Carbon-Heteroatom | Amines (N-alkylation) | Deuterated amine | Synthesis of labeled compounds for metabolic studies. |

| Carbon-Heteroatom | Alcohols (O-alkylation) | Deuterated ether | Preparation of labeled ethers for mechanistic probes. |

Integration into Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is a cornerstone of modern organic synthesis. wikipedia.org Deuterium labeling, including the use of reagents like this compound, offers a subtle yet powerful tool in the realm of stereoselective and asymmetric synthesis.

Chiral auxiliaries and ligands are fundamental components of asymmetric synthesis, enabling the control of stereochemical outcomes. wikipedia.orgnumberanalytics.comnih.gov The design of these molecules is continuously evolving to achieve higher efficiency and selectivity. numberanalytics.com Incorporating deuterium into the scaffold of a chiral auxiliary or ligand can serve several purposes. While not directly influencing the stereochemical outcome in the same way a bulky group might, deuteration can be used to:

Probe Reaction Mechanisms: By selectively deuterating positions on a chiral ligand, chemists can study kinetic isotope effects to understand which C-H bonds are involved in the key stereo-determining transition states.

Simplify Spectroscopic Analysis: In complex NMR spectra, selective deuteration can remove specific signals, simplifying the analysis of diastereomeric ratios and conformational preferences of catalyst-substrate complexes.

Fine-tune Steric and Electronic Properties: Although the steric difference between hydrogen and deuterium is small, in highly sensitive systems, it can subtly influence the conformational equilibrium of a chiral ligand, potentially impacting enantioselectivity.

While direct examples of this compound being used to synthesize deuterated chiral auxiliaries or ligands are not prevalent in the literature, the concept of using deuterated building blocks for this purpose is a logical extension of existing methodologies. sfu.caumich.edu For instance, a deuterated isopropyl group introduced from this compound could be incorporated into a chiral scaffold to study its role in the asymmetric induction process. The development of novel chiral arene ligands has been a significant challenge, and deuteration could be a tool in the mechanistic studies of their catalytic cycles. nih.gov

One of the most powerful applications of isotopic labeling is in the elucidation of reaction mechanisms, particularly the stereochemical pathways of complex transformations. vulcanchem.comrsc.org By introducing a deuterium atom at a specific position, chemists can trace its fate throughout a reaction sequence, providing clear evidence for or against proposed mechanisms. nih.govnih.govnih.gov

This compound is an ideal reagent for such studies involving the isopropyl group. For example, in a reaction where a new stereocenter is formed at the tertiary carbon of the isopropyl group, the presence of deuterium allows for the determination of the stereochemical course of the reaction (e.g., inversion or retention of configuration) through techniques like NMR spectroscopy or mass spectrometry.

Table 2: Application of Deuterium Labeling in Mechanistic Studies

| Study Type | Information Gained | Example Reaction |

|---|---|---|

| Kinetic Isotope Effect | Involvement of a C-H(D) bond in the rate-determining step. vulcanchem.com | Enzyme-catalyzed isomerization. nih.gov |

| Stereochemical Labeling | Determination of syn- or anti-addition/elimination pathways. nih.gov | Palladium-catalyzed cyclizations. nih.gov |

| Product Analysis | Tracing the origin of atoms in rearrangement reactions. | Claisen or Cope rearrangements. |

Deuterium labeling studies have been instrumental in understanding the mechanisms of various reactions, including palladium-catalyzed Heck reactions and Wacker-type cyclizations. nih.govnih.gov In these studies, specifically deuterated substrates are synthesized to determine whether a particular step proceeds with syn or anti stereochemistry. The use of this compound would allow for similar investigations in reactions involving the introduction of an isopropyl group.

Chiral Auxiliary and Ligand Design with Deuterated Scaffolds

Development of Novel Synthetic Methodologies Enabled by Deuterium Labeling

The unique properties of deuterium have not only been used to study existing reactions but have also enabled the development of entirely new synthetic methodologies. nih.gov The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can be exploited to achieve regioselectivity in reactions where multiple C-H bonds are available for activation.

While this compound itself is a simple molecule, it can be a key component in the development of more complex deuterated building blocks. These building blocks can then be used in novel synthetic strategies. For instance, a recent study reported a method for preparing 1,3-disubstituted pyrazoles with quantitative deuterium labeling. nih.gov This highlights a growing interest in developing methods for the precise installation of deuterium atoms in heterocyclic scaffolds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,1,2,3,3,3-heptadeuterio-2-iodo-propane |

| 1,3-disubstituted pyrazoles |

| Phenyl triflate |

| 2,3-dihydrofurans |

| 6-(2-hydroxyphenyl)-3-deuteriocyclohexenes |

| Dihydrobenzofuran |

| Benzoquinone |

| 8-phenylmenthol |

| Mandelic acid |

Computational and Theoretical Chemistry Studies of 2 Iodopropane 2 D1 Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and predict their reactivity. numberanalytics.comsciepub.com It has been instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. numberanalytics.commdpi.com

In the context of reactions involving iodoalkanes, such as elimination or substitution reactions, DFT can be employed to model the reaction pathways. For instance, in an E2 elimination reaction of 2-iodopropane (B156323), DFT calculations can optimize the geometries of the reactants, the transition state, and the products. researchgate.net The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. sciepub.com It is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. sciepub.comyoutube.com

Table 1: Representative Data from DFT Calculations for an E2 Reaction This table is illustrative and provides representative data that could be obtained from DFT calculations on an E2 reaction of a haloalkane. The values are not specific to 2-Iodopropane-2-D1 as direct literature data was not available.

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Reactant Energy | -83.97 | kcal/mol | Energy of the starting materials. researchgate.net |

| Transition State Energy | -92.44 | kcal/mol | Energy of the highest point on the reaction path. researchgate.net |

| Product Energy | -167.94 | kcal/mol | Energy of the final products. |

| Activation Energy (Forward) | -8.47 | kcal/mol | Energy barrier for the forward reaction. researchgate.net |

| Reaction Energy | -83.97 | kcal/mol | Overall energy change of the reaction. researchgate.net |

| Imaginary Frequency | -225.8 | cm⁻¹ | Confirms the structure is a true transition state. researchgate.net |

Ab Initio Studies on Conformational Energetics and Molecular Dynamics

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results. mdpi.com They are particularly useful for studying conformational energetics, which deals with the relative energies of different spatial arrangements (conformers) of a molecule. mdpi.comresearchgate.netsouthampton.ac.uk For this compound, rotation around the C-C bonds can lead to different conformers, and ab initio calculations can determine their relative stabilities and the energy barriers for interconversion. researchgate.net

Molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. wikipedia.org By combining ab initio calculations to define the forces between atoms (a method known as ab initio molecular dynamics or AIMD), researchers can study the dynamic behavior of this compound. tsukuba.ac.jp This approach allows for the exploration of conformational changes, solvent effects, and the time-evolution of reactive encounters. mdpi.complos.org MD simulations can provide a deeper understanding of how the deuterium (B1214612) substitution influences the molecule's flexibility and its interactions with its environment, which can in turn affect its reactivity. mdpi.complos.org

Table 2: Example of Conformational Energy Data from Ab Initio Calculations This table presents hypothetical data illustrating the type of information obtained from ab initio studies on molecular conformers. Specific data for this compound is not available in the provided search results.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 0.00 | 180 | 65 |

| Gauche | 0.85 | 60 | 35 |

Quantum Mechanical Tunneling Effects in Deuterated Reaction Systems

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to classically overcome it. wikipedia.orglibretexts.org This effect is a consequence of the wave-like nature of particles and is most significant for light particles like electrons and hydrogen atoms. wikipedia.orglibretexts.org The probability of tunneling decreases exponentially with the mass of the particle. wikipedia.org

In chemical reactions, particularly those involving the transfer of a proton or a hydrogen atom, tunneling can play a significant role in the reaction rate. By substituting a hydrogen atom with a heavier deuterium atom, as in this compound, the probability of tunneling is significantly reduced. This is because the increased mass makes the wave-like behavior less pronounced. faccts.de

Computational studies can model the effect of tunneling on reaction rates. For reactions involving this compound where the C-D bond is broken in the rate-determining step, theoretical models can calculate the reaction rate with and without considering tunneling. Comparing these calculated rates with experimental data can provide evidence for the importance of tunneling in the reaction mechanism. The difference in tunneling contributions between the C-H and C-D bond cleavage can lead to a larger than expected kinetic isotope effect (see section 6.4). faccts.de

Computational Prediction of Isotope Effects and Spectroscopic Signatures

Kinetic Isotope Effects (KIEs) are the changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. faccts.de The primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. columbia.edu For this compound, replacing the hydrogen at the C2 position with deuterium will lead to a primary KIE in reactions where the C-H(D) bond is cleaved.

Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. rutgers.edu The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is a major contributor to the primary KIE. faccts.de The C-D bond has a lower ZPVE than the C-H bond, and this difference is often reduced in the transition state, leading to a higher activation energy for the deuterated species and thus a slower reaction rate (a "normal" KIE, kH/kD > 1). columbia.edu Computational models can provide quantitative predictions of KIEs, which can then be compared with experimental values to validate proposed reaction mechanisms. digitellinc.comnih.gov

Furthermore, computational methods can predict the spectroscopic signatures of this compound. The change in mass upon deuteration affects the vibrational frequencies of the molecule. Infrared (IR) and Raman spectroscopy are sensitive to these changes. By calculating the vibrational spectra of both 2-iodopropane and this compound, specific shifts in the vibrational bands can be predicted. researchgate.net For example, the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations. These predicted spectra can aid in the experimental identification and characterization of this compound and can be used to monitor its presence and transformation in chemical reactions. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequency Shifts for C-H vs. C-D Bonds This table provides typical ranges for vibrational frequencies and illustrates the expected shift upon deuteration. These are general values and not specific calculated values for this compound.

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| Stretching | 2850 - 3000 | 2100 - 2250 | ~750 - 750 |

| Bending | 1350 - 1480 | 950 - 1080 | ~400 - 400 |

Future Perspectives and Emerging Research Avenues for 2 Iodopropane 2 D1

Advancements in Precision Site-Selective Deuteration Methodologies

The synthesis of selectively deuterated compounds is crucial for their application in various research areas. researchgate.net Historically, methods for incorporating deuterium (B1214612) have often resulted in mixtures of isotopologues and isotopomers, complicating analysis and compromising pharmacokinetic studies. marquette.edu However, the demand for precisely labeled molecules is driving the development of highly selective deuteration techniques. marquette.eduresearchgate.net

Recent progress has focused on achieving site-selective and degree-controlled deuteration. nih.gov Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques that avoid the need for flammable deuterium gas and offer tunable reaction conditions. marquette.edumarquette.edu These methods often utilize readily available and easy-to-handle deuterium donors. marquette.eduresearchgate.net For instance, copper-catalyzed reactions have shown high selectivity in the transfer hydrodeuteration of alkenes and alkynes to produce deuterated alkanes. marquette.edunih.gov

Dehalogenative deuteration is another efficient method for the site-specific incorporation of deuterium. nih.gov This approach is particularly relevant for the synthesis of compounds like 2-iodopropane-2-d1. Recent advancements in this area include:

Photocatalytic Methods: Photo-induced strategies using photocatalysts like porous CdSe nanosheets or employing phosphine-mediated halogen-atom transfer allow for the deuteration of a wide range of organic halides, including unactivated alkyl halides, under mild conditions with D₂O as the deuterium source. nih.govnih.gov

Electrochemical Methods: Electrocatalytic dehalogenative deuteration offers an environmentally friendly alternative, often using heavy water as the deuterium source and avoiding transition metal catalysts and toxic deuterated reagents. xmu.edu.cn

Homogeneous Catalysis: Novel palladium catalytic systems with additives like zinc acetate (B1210297) have been developed for dehalogenative deuteration using D₂ gas, demonstrating excellent functional group tolerance and high isotope incorporation. chemrxiv.org

These advancements are crucial for producing isotopically pure this compound, which is essential for its use in mechanistic studies and as a building block for more complex deuterated molecules.

Exploration of Novel Catalytic Systems for Transformations Involving Deuterated Alkyl Halides

Deuterated alkyl halides like this compound are valuable substrates for a variety of catalytic transformations. The development of novel catalytic systems that can efficiently and selectively functionalize these deuterated building blocks is a key area of ongoing research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and their application to deuterated substrates is of significant interest. nih.gov For instance, Pd(II)/Pd(IV) catalytic cycles have been effectively used for the arylation of C-H bonds. nih.gov The insights gained from these systems can be applied to develop new reactions involving deuterated alkyl halides.

Furthermore, the integration of photocatalysis with other catalytic methods is a promising frontier. For example, combining photoredox catalysis with cobalt catalysis has enabled the dehalogenative elimination of unactivated alkyl halides. nih.gov Exploring similar dual catalytic systems for transformations of this compound could lead to novel synthetic routes.

The development of catalysts based on earth-abundant and non-noble metals is another important trend. acs.org For example, atomically dispersed iron-phosphine pair-site catalysts have shown high efficiency in the deuteration of arenes using D₂O. acs.org Adapting such catalysts for reactions with deuterated alkyl halides could offer more sustainable and cost-effective synthetic methods. Layered double hydroxides (LDHs) are also emerging as versatile solid acid-base catalysts for various green catalytic transformations. mdpi.com

Research in this area will likely focus on:

Developing catalysts with high selectivity for reactions at the deuterated carbon center.

Exploring asymmetric catalysis to introduce chirality into molecules derived from this compound.

Investigating tandem catalytic processes that allow for multiple transformations in a single pot.

Broader Applications in Mechanistic Enzymology and Biocatalysis

Deuterated compounds are invaluable tools for studying enzyme mechanisms. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides detailed information about the transition state of a reaction. libretexts.orgwikipedia.org By replacing a hydrogen atom with a deuterium atom at a specific position, as in this compound, researchers can probe whether the C-H bond is broken in the rate-determining step of an enzymatic reaction. princeton.edu

The use of this compound and other deuterated substrates can help to:

Elucidate the mechanisms of enzymes that catalyze reactions involving alkyl halides.

Design more effective enzyme inhibitors by understanding the transition state structure. ucdavis.edu

Probe the stereochemical course of enzymatic reactions. marquette.edu

For example, studies on ACC deaminase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, have investigated the mechanism of cyclopropane (B1198618) ring opening, which involves C-C bond cleavage. utexas.edu Similar mechanistic questions for enzymes that metabolize alkyl halides could be addressed using this compound.

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field. The development of enzymatic methods for selective deuteration is an active area of research. acs.org While current methods have focused on amino acids, the principles could be extended to other classes of molecules. Future research may involve engineering enzymes to specifically recognize and transform deuterated substrates like this compound, opening up new possibilities for the synthesis of complex, selectively deuterated molecules.

Interdisciplinary Research Bridging Deuterated Alkyl Halides with Materials Science and Chemical Physics

The unique properties of deuterated compounds are increasingly being exploited in materials science and chemical physics. researchgate.netdataintelo.com The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials due to the mass difference. resolvemass.ca This can affect vibrational frequencies, bond lengths, and hydrogen bonding, leading to enhanced thermal stability and altered optical and electronic properties. resolvemass.carsc.org

Deuterated polymers, for example, are gaining traction due to their improved properties and are used in advanced materials research. dataintelo.com While this compound is a small molecule, it can serve as a precursor or building block for the synthesis of more complex deuterated materials.

In chemical physics, deuterated molecules are crucial for fundamental studies of reaction dynamics. rsc.org Computer simulations and molecular dynamics studies often rely on data from deuterated species to validate theoretical models. concordia.ca The study of reactions involving this compound can provide insights into the quantum effects that govern chemical reactivity. rsc.org

Future interdisciplinary research involving deuterated alkyl halides like this compound could include:

Developing Novel Materials: Incorporating deuterated fragments derived from this compound into polymers, liquid crystals, or organic electronic materials to fine-tune their properties.

Probing Intermolecular Interactions: Using deuterated molecules to study the nature of hydrogen bonds and other weak interactions in condensed phases.

Advanced Spectroscopy: Utilizing the distinct spectroscopic signatures of deuterated compounds in techniques like neutron scattering and molecular rotational resonance spectroscopy to gain a deeper understanding of molecular structure and dynamics. resolvemass.canih.gov

The continued exploration of the synthesis and reactivity of this compound, coupled with its application in diverse scientific disciplines, will undoubtedly lead to new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 2-Iodopropane-2-d1 with high isotopic purity?

- Methodological Answer :

-

Synthesis : Use deuteration of 2-iodopropane via H-D exchange under controlled conditions (e.g., acid-catalyzed deuterium oxide exchange). Stabilize the product with copper to prevent decomposition .

-

Characterization :

-

NMR : Compare H NMR (absence of proton signal at C-2) and H NMR (quantify D incorporation).

-

Mass Spectrometry : Confirm molecular ion peaks at m/z 171.00 (CH)CDI and isotopic distribution patterns .

-

Purity Validation : Use gas chromatography (GC) with a deuterium-specific detector or isotopic ratio mass spectrometry (IRMS) to ensure ≥98 atom% D .

Table 1: Key Properties of this compound

Property Value Source Molecular Formula (CH)CDI Molecular Weight 171.00 g/mol Deuterium Content ≥98 atom% D Stabilization Agent Copper Hazard Classification Flammable Liquid (UN2392)

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in flame-resistant cabinets at ≤25°C, away from oxidizers. Use inert gas (N) to purge containers .

- Handling : Conduct reactions in fume hoods with spark-free equipment. Employ copper-stabilized batches to minimize decomposition risks .

- Disposal : Engage licensed waste services for halogenated organic compounds. Avoid aqueous disposal due to potential iodide release .

Q. Which analytical techniques are optimal for confirming deuterium incorporation in this compound?

- Methodological Answer :

- Quantitative H NMR : Compare integration ratios of deuterium vs. residual protons.

- Isotopic Ratio Mass Spectrometry (IRMS) : Measure H/H ratios with ±0.1% precision .

- Infrared Spectroscopy (IR) : Identify C-D stretching vibrations (~2100–2200 cm) .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) in this compound influence its reactivity in SN2 reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with non-deuterated analogs. Use stopped-flow techniques for fast kinetics.

- Mechanistic Probes : Monitor stereochemical outcomes (e.g., inversion vs. retention) via chiral GC or polarimetry .

- Computational Modeling : Calculate transition state energies using DFT to rationalize KIE differences .

Q. What methodological approaches resolve contradictions in kinetic data for deuterated alkyl halides like this compound?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMSO vs. wet acetone) and temperature (±0.1°C) .

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers. Apply Grubbs’ test for significance .

- Isotopic Cross-Check : Validate deuterium content post-reaction to rule out H-D exchange artifacts .

Q. How to design experiments using this compound to study solvent effects on reaction mechanisms?

- Methodological Answer :

- Solvent Polarity Screening : Test in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents. Monitor rate constants via UV-Vis or NMR .

- Isotopic Tracing : Use C-labeled analogs in tandem to distinguish solvent vs. isotopic effects .

- Table 2: Example Experimental Design

| Variable | Levels Tested | Measurement Tool |

|---|---|---|

| Solvent Polarity | THF (ε=7.5), DMSO (ε=47), H2O | Kinetic Profiling (GC) |

| Temperature | 25°C, 40°C, 60°C | Arrhenius Plot |

| Deuterium Content | 98% D vs. 99.5% D | IRMS |

Avoiding Common Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.